molecular formula C13H14N2OS2 B5323896 2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5323896
M. Wt: 278.4 g/mol
InChI Key: DNJKUSZHHZHZKZ-UHFFFAOYSA-N
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Description

2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-10-3-2-4-11(7-10)8-17-9-12(16)15-13-14-5-6-18-13/h2-7H,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJKUSZHHZHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-methylbenzyl chloride with thioacetamide to form the intermediate 3-methylbenzylthioacetamide. This intermediate is then reacted with 2-bromo-1,3-thiazole under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions result in the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-[(3-methylbenzyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:

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